Dgts
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Overview
Description
Diacylglyceryltrimethylhomoserine (DGTS) is a betaine lipid found predominantly in the membranes of many algae, lower plants, and fungi. It is known for its role in replacing phosphatidylcholine in these organisms, especially under conditions of phosphorus limitation . This compound is a zwitterionic lipid, meaning it has both a positively charged trimethylammonium group and a negatively charged carboxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
DGTS can be synthesized in vitro using microsomal fractions from organisms like Chlamydomonas reinhardtii. The precursor for both the homoserine moiety and the methyl groups is S-adenosyl-L-methionine. The optimal pH for the reaction is between 7.5 and 8.0, and the best temperature is 30°C .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely that similar methods to those used in laboratory synthesis are employed. This would involve the use of microsomal fractions and S-adenosyl-L-methionine as a precursor.
Chemical Reactions Analysis
Types of Reactions
DGTS undergoes various chemical reactions, including oxidation and substitution. It is known to act as a carrier of acyl groups in fatty acid desaturation .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include S-adenosyl-L-methionine for methylation and various fatty acids for acyl group transfer. The conditions typically involve a pH of 7.5 to 8.0 and a temperature of around 30°C .
Major Products
The major products formed from reactions involving this compound include various acylated forms of the lipid, which are important in the desaturation of fatty acids .
Scientific Research Applications
DGTS has a wide range of scientific research applications:
Mechanism of Action
DGTS acts primarily as a carrier of acyl groups in fatty acid desaturation. It is involved in the incorporation of polyunsaturated fatty acids into triacylglycerol, which is crucial for the formation of nutritionally important lipids . In organisms like Cryptococcus neoformans, this compound helps in acquiring sufficient phosphate and retaining virulence under host-derived stress .
Comparison with Similar Compounds
DGTS is similar to other betaine lipids like diacylglycerylhydroxymethyl-N,N,N-trimethyl-β-alanine (DGTA) and diacylglycerylcarboxy-N-hydroxymethyl-choline (DGCC). this compound is unique in its widespread distribution among lower plants and algae and its ability to replace phosphatidylcholine completely in some organisms . Other similar compounds include phosphatidylcholine and phosphatidylethanolamine, which are also zwitterionic lipids but contain phosphorus .
Conclusion
Diacylglyceryltrimethylhomoserine (this compound) is a versatile and important lipid with significant roles in lipid metabolism, membrane structure, and various scientific research applications. Its unique properties and widespread distribution make it a valuable compound for further study and industrial applications.
Properties
Molecular Formula |
C42H81NO7 |
---|---|
Molecular Weight |
712.1 g/mol |
IUPAC Name |
(2S)-4-[(2S)-2,3-di(hexadecanoyloxy)propoxy]-2-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C42H81NO7/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-40(44)49-37-38(36-48-35-34-39(42(46)47)43(3,4)5)50-41(45)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38-39H,6-37H2,1-5H3/t38-,39-/m0/s1 |
InChI Key |
JENDGLMWMJVGPR-YDAXCOIMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COCC[C@@H](C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCCC(C(=O)[O-])[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
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